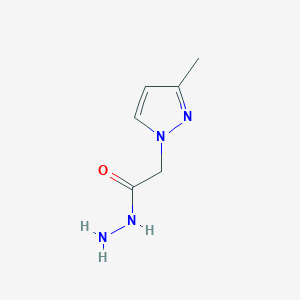

2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIAQNUMUGJOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3 Methyl 1h Pyrazol 1 Yl Acetohydrazide and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional synthesis of pyrazole (B372694) derivatives relies on robust and well-documented chemical reactions. These methods are foundational and widely used in organic synthesis.

Cyclocondensation Approaches

The most classic method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.orgnih.govmdpi.com To synthesize the target molecule's core structure, one could react a hydrazine carrying the acetohydrazide precursor with a suitable β-diketone.

For instance, the reaction of pentane-2,4-dione with a protected hydrazinoacetate derivative, followed by hydrazinolysis of the resulting ester, would yield the desired pyrazole ring system. The regioselectivity of the condensation can sometimes lead to a mixture of isomers, which is a key consideration in this approach. mdpi.com

Table 1: Representative Cyclocondensation Reaction

| Reactant A | Reactant B | Conditions | Product |

|---|

Derivatization of Pyrazole Precursors

A more direct and highly common strategy involves the derivatization of a pre-formed pyrazole ring. This two-step approach typically begins with the N-alkylation of 3-methyl-1H-pyrazole, followed by hydrazinolysis.

In the first step, 3-methyl-1H-pyrazole is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone (B3395972) or DMF). This reaction yields ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate. The subsequent step involves treating this ester intermediate with hydrazine hydrate, which displaces the ethoxy group to form the final product, 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide. rjptonline.orgrjptonline.org This method is often preferred due to its high yields and straightforward execution.

Table 2: Two-Step Derivatization of 3-methyl-1H-pyrazole

| Step | Reactants | Reagents | Solvent | Typical Yield |

|---|---|---|---|---|

| 1. N-Alkylation | 3-methyl-1H-pyrazole, Ethyl chloroacetate | K₂CO₃ | Acetone | High |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.govnih.gov While a direct MCR for this compound is less common, MCRs can be employed to rapidly generate highly substituted pyrazole ester precursors. beilstein-journals.orgmdpi.com

For example, a three-component reaction involving an aldehyde, a β-ketoester like ethyl acetoacetate, and a substituted hydrazine can produce a pyrazole-4-carboxylate scaffold. beilstein-journals.org Subsequent chemical transformations would be necessary to remove the carboxylate group and introduce the acetohydrazide moiety at the N1 position, making this a less direct but versatile approach for creating diverse derivatives. The modular nature of MCRs allows for the creation of a wide library of related compounds by simply varying the starting components. nih.govrsc.org

Advanced and Green Synthetic Techniques

In recent years, a focus on green chemistry has led to the development of advanced synthetic techniques that reduce energy consumption, minimize solvent use, and shorten reaction times. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically accelerating reaction rates. researchgate.netthepharmajournal.com The conventional synthetic routes to pyrazoles, particularly cyclocondensation and N-alkylation, can be significantly enhanced using microwave technology. nih.govdergipark.org.tr

For example, the reaction between a 1,3-diketone and a hydrazine derivative can often be completed in minutes under microwave irradiation, compared to several hours with conventional heating. researchgate.netnih.gov This not only saves time and energy but can also lead to higher yields and cleaner reactions by minimizing the formation of side products. scielo.br

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Formation

| Method | Typical Reaction Time | Energy Consumption | Typical Yields |

|---|---|---|---|

| Conventional Heating | 4-24 hours | High | Good to Excellent |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium, which enhances mass transfer and accelerates reaction rates. rsc.orgnih.gov This technique serves as a valuable and mild alternative to conventional heating. asianpubs.org

The synthesis of pyrazole derivatives can be effectively promoted by ultrasound irradiation. researchgate.net For instance, the cyclocondensation of α,β-unsaturated ketones with hydrazines to form pyrazolines (which can be subsequently oxidized to pyrazoles) is often facilitated under ultrasonic conditions. nih.govnih.gov This green technique reduces the need for high temperatures and can lead to improved yields and shorter reaction times, making it an attractive method for the synthesis of pyrazole precursors. asianpubs.org

Mechanochemical Activation in Synthesis

Mechanochemical activation, utilizing methods such as ball milling and grinding, represents an advancement in the synthesis of pyrazole derivatives, aligning with the principles of green chemistry. rsc.org This approach offers a significant alternative to traditional solvent-based methods by conducting reactions under solvent-free or near solvent-free conditions, which reduces waste and energy consumption. rsc.orgsemanticscholar.org The core of mechanochemistry lies in the use of mechanical force to induce chemical reactions, where the efficient mixing and continuous refinement of particles can lead to higher reaction rates, improved selectivity, and greater yields compared to conventional solution-phase synthesis. rsc.org

For the synthesis of pyrazole acetohydrazides, mechanochemical techniques can be applied to the key cyclocondensation step. The reaction between a 1,3-dicarbonyl precursor and a hydrazine derivative to form the pyrazole ring is well-suited for mechanochemical activation. rsc.orgsemanticscholar.org This solvent-free protocol is noted for its short reaction times, high efficiency, and simplified work-up procedures, making it a powerful and environmentally benign alternative to traditional methods. semanticscholar.orgresearchgate.net The advantages of this one-pot process include the potential for no separation of intermediates and the use of inexpensive reagents. semanticscholar.orgresearchgate.net

The application of mechanochemistry extends to the formation of hydrazones, which are structurally related to the acetohydrazide moiety. Studies have shown that hydrazones can be synthesized quantitatively through planetary ball milling with significantly reduced reaction times compared to conventional refluxing in solvents. nih.gov This indicates the potential for efficiently synthesizing the target compound, this compound, and its derivatives through a mechanochemically-driven condensation process.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Feature | Conventional Thermal Heating | Mechanochemical Activation (Ball Milling/Grinding) |

|---|---|---|

| Solvent Use | Typically requires organic solvents (e.g., ethanol) | Solvent-free or minimal solvent (liquid-assisted grinding) |

| Reaction Time | Can range from hours to days | Often reduced to minutes or a few hours semanticscholar.orgnih.gov |

| Energy Consumption | Requires sustained heating | Lower energy input, operates at or near room temperature rsc.org |

| Yield & Selectivity | Variable, can be affected by side reactions | Often results in higher yields and improved selectivity rsc.org |

| Work-up Procedure | Often involves extraction and solvent evaporation | Simpler, direct isolation of the product is often possible semanticscholar.orgresearchgate.net |

| Environmental Impact | Higher, due to solvent waste and energy use | Lower, aligns with green chemistry principles rsc.orgsemanticscholar.org |

Rational Design Principles for Novel Derivatives of this compound

The rational design of novel derivatives based on the this compound scaffold is a key strategy in medicinal chemistry to develop compounds with optimized properties. This process relies on understanding the structure-activity relationships (SAR), which provide insights into how specific structural modifications influence biological activity. frontiersin.org The pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous pharmacologically active agents, making its derivatives a focal point of research. nih.govnih.gov The design process involves the strategic substitution, replacement, or removal of functional groups on the pyrazole ring and the acetohydrazide side chain to modulate molecular interactions with biological targets. frontiersin.org

Scaffold modification focuses on altering the core structure of this compound to generate novel analogs. The pyrazole ring itself offers multiple positions (N1, C3, C4, and C5) for substitution, which can significantly impact the compound's physicochemical and pharmacological profile. nih.govmdpi.com For instance, the introduction of different substituents on the pyrazole ring can alter its electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to a target protein. frontiersin.org

Analog design strategies include:

Substitution at the C4 and C5 positions of the pyrazole ring: Introducing various groups, such as aryl or heteroaryl moieties, can explore new binding pockets in a target enzyme or receptor. The addition of electron-withdrawing groups, for example, has been shown to enhance the efficacy of some pyrazole-based compounds. frontiersin.org

Modification of the methyl group at the C3 position: Replacing the methyl group with other alkyl, aryl, or functionalized groups can fine-tune the molecule's properties. For example, incorporating trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Alteration of the acetohydrazide moiety: The hydrazide group can be acylated, alkylated, or cyclized to form other heterocyclic systems, leading to new classes of derivatives with potentially different biological activities.

These modifications are guided by computational methods, such as molecular docking, and empirical data from biological screening to create a library of analogs with diverse and potentially improved characteristics. acs.org

Structural diversification aims to create a broad library of derivatives from a common intermediate to efficiently explore the chemical space around the parent scaffold. researchgate.net Late-stage diversification is a particularly powerful strategy, where complex and diverse molecules are generated in the final steps of a synthetic sequence. researchgate.net This approach is highly efficient for generating compound libraries for high-throughput screening.

Key strategies for the structural diversification of the this compound scaffold include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura and Sonogashira couplings are effective for introducing a wide range of aryl and alkynyl substituents onto a pre-functionalized pyrazole ring (e.g., a bromo-pyrazole intermediate). researchgate.net This allows for the rapid generation of a large set of analogs with diverse aromatic substitutions.

Multicomponent Reactions (MCRs): MCRs are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net This method is highly suitable for creating structurally complex and diversified pyrazoles in a time- and resource-efficient manner. researchgate.netresearchgate.net

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the pyrazole ring, which then serves as a versatile handle for further modifications, such as conversion into Schiff bases, oximes, or other functional groups, thereby increasing structural diversity. nih.govacs.org

Table 2: Examples of Structural Diversification Strategies

| Strategy | Reaction Type | Example Application | Resulting Diversity |

|---|---|---|---|

| Late-Stage Functionalization | Suzuki-Miyaura Coupling | Reaction of a bromo-pyrazole intermediate with various arylboronic acids | Introduction of diverse aryl and heteroaryl groups at a specific position on the pyrazole ring. researchgate.net |

| Multicomponent Synthesis | One-pot cyclocondensation | Reaction of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde | Rapid assembly of highly substituted pyrazole cores with multiple points of diversity. researchgate.net |

| Functional Group Interconversion | Vilsmeier-Haack Formylation | Introduction of a -CHO group onto the pyrazole ring | The formyl group acts as a synthetic handle for subsequent reactions like condensation or oxidation. acs.org |

In the context of molecular hybrids, the acetohydrazide portion of this compound can be viewed as a linker that tethers the pyrazole pharmacophore to another chemical entity. The concept of pharmacophore hybridization involves covalently linking two or more distinct bioactive scaffolds to create a single hybrid molecule with the potential for enhanced affinity, improved selectivity, or a dual mode of action. acs.org

Linker Length and Flexibility: The length and rigidity of the linker can be systematically varied to optimize the distance and orientation between the pyrazole core and a second pharmacophore. Flexible linkers (e.g., alkyl chains) allow for more conformational freedom, while rigid linkers (e.g., aromatic rings or cyclic systems) restrict the molecule's geometry.

Linker Composition: The atoms and functional groups within the linker can affect the molecule's physicochemical properties, such as solubility and membrane permeability. For example, incorporating amide, ester, or ether functionalities can modulate hydrogen bonding capacity.

Hybrid Molecule Design: The pyrazole-acetohydrazide scaffold can be connected to other heterocyclic systems known for their biological relevance, such as phthalazine, benzimidazole, or pyran moieties, to create novel hybrid compounds. acs.orgfrontiersin.org For instance, pyran has been used as a linker to tether pyrazole and phthalazinone scaffolds, resulting in hybrid molecules with specific biological activities. frontiersin.org The acetohydrazide itself can react with aldehydes or ketones to form hydrazone-based linkers, further expanding the possibilities for creating complex hybrid structures.

By strategically designing the linker, researchers can fine-tune the properties of pyrazole-acetohydrazide hybrids to achieve desired therapeutic outcomes.

Biological Activity Research of 2 3 Methyl 1h Pyrazol 1 Yl Acetohydrazide and Its Derivatives

Antimicrobial Activity Studies

The emergence of multidrug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Pyrazole (B372694) derivatives have shown considerable promise in this regard, exhibiting efficacy against a variety of bacterial and fungal pathogens.

Antibacterial Efficacy

Research into acetohydrazide-linked pyrazole derivatives has revealed significant antibacterial potential. A study involving the synthesis of eleven such derivatives showed that some of these compounds were effective against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial activity was screened against four bacterial strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net

Notably, compounds with electron-withdrawing groups on the phenyl ring attached to the pyrazole core demonstrated enhanced antibacterial activity. researchgate.net For instance, derivatives featuring chloro and nitro substitutions exhibited potent inhibition of bacterial growth, in some cases comparable to the standard drug ciprofloxacin. researchgate.net

Table 1: Antibacterial Activity of Acetohydrazide Pyrazole Derivatives

| Compound | R | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

|---|---|---|---|---|---|

| 6b | 4-Cl | 6.25 | 12.5 | 6.25 | 12.5 |

| 6c | 2,4-diCl | 6.25 | 6.25 | 12.5 | 6.25 |

| 6d | 4-NO₂ | 12.5 | 6.25 | 6.25 | 12.5 |

| Ciprofloxacin | - | 6.25 | 6.25 | 6.25 | 6.25 |

Source: Adapted from research on acetohydrazide linked pyrazole derivatives. researchgate.net

Antifungal Efficacy

The same series of acetohydrazide pyrazole derivatives was also evaluated for its antifungal activity against Candida albicans and Saccharomyces cerevisiae. researchgate.net Similar to the antibacterial findings, compounds with electron-withdrawing substituents showed the most promising results. The presence of these groups appears to be a key factor in the antimicrobial potential of this class of compounds. researchgate.net

The antifungal activity of these derivatives was compared to the standard drug amphotericin-B. The results indicated that certain synthesized compounds could serve as a basis for the development of new antifungal agents. researchgate.net

Table 2: Antifungal Activity of Acetohydrazide Pyrazole Derivatives

| Compound | R | C. albicans (MIC, µg/mL) | S. cerevisiae (MIC, µg/mL) |

|---|---|---|---|

| 6b | 4-Cl | 12.5 | 25 |

| 6c | 2,4-diCl | 12.5 | 12.5 |

| 6d | 4-NO₂ | 25 | 12.5 |

| Amphotericin-B | - | 12.5 | 12.5 |

Source: Adapted from research on acetohydrazide linked pyrazole derivatives. researchgate.net

Antiviral Investigations

The pyrazole scaffold is a common feature in many compounds with antiviral properties. nih.govresearchgate.netnih.gov While specific studies on the antiviral activity of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide are not extensively documented, research on related pyrazole derivatives has shown promising results against a range of viruses. For instance, certain pyrazole derivatives have been investigated for their activity against human coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These studies often involve the synthesis of derivatives through the condensation of a pyrazolylhydrazide with other cyclic compounds. rsc.org

The mechanism of antiviral action for some pyrazole derivatives has been linked to the inhibition of key viral or cellular enzymes necessary for viral replication. nih.govnih.gov

Enzyme Inhibition and Modulatory Studies

The biological effects of this compound and its derivatives are often mediated through their interaction with specific enzymes. This section explores their role as inhibitors of dihydroorotate (B8406146) dehydrogenase and urease.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway and has been identified as a target for antiviral and anticancer therapies. nih.govnih.gov The inhibition of DHODH leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby inhibiting cell proliferation and viral replication. nih.gov

Several studies have reported on 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives as potent inhibitors of human DHODH. nih.gov The structure-activity relationship of these compounds was often evaluated based on their ability to inhibit measles virus replication in cell-based assays, which serves as a phenotypic screen for DHODH inhibition. nih.gov For example, a highly active compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, demonstrated potent inhibition of DHODH in both enzymatic and cell-based assays. nih.gov This molecule was found to be more active than the known DHODH inhibitors brequinar (B1684385) and teriflunomide. nih.gov

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It plays a significant role in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. derpharmachemica.com Therefore, urease inhibitors are of great interest as potential anti-ulcer drugs. derpharmachemica.comderpharmachemica.com

The pyrazole scaffold has been incorporated into various molecules designed as urease inhibitors. derpharmachemica.comderpharmachemica.com While specific data for this compound is limited, studies on other pyrazole derivatives have shown that they can effectively inhibit urease activity. derpharmachemica.com For instance, a series of novel substituted pyrazoles were synthesized and evaluated for their urease-inhibitory effects, with some compounds demonstrating remarkable activity. derpharmachemica.comderpharmachemica.com Molecular docking studies have often been employed to understand the binding interactions of these compounds with the active site of the urease enzyme. derpharmachemica.com Furthermore, carbazole-based acetyl benzohydrazides have also been synthesized and investigated for their urease inhibitory potential. acgpubs.org

Glycosidase and Amylase Enzyme Inhibition

Derivatives of the pyrazole scaffold have been investigated for their potential to inhibit glycosidase enzymes, which are involved in carbohydrate metabolism. Notably, pyrazole-1,2,3-triazole hybrids have demonstrated significant α-glucosidase inhibitory activity. nih.gov In one study, compounds with 4-nitro and 4-chloro substitutions on a phenyl ring attached to the triazole moiety exhibited IC50 values of 3.35 µM and 6.58 µM, respectively, which were comparable to the standard inhibitor acarbose (B1664774) (IC50 = 3.86 µM). nih.gov

Similarly, a series of sulfonamide-based acyl pyrazoles were synthesized and screened for their in vitro activity against α-glucosidase. All tested compounds were found to be more potent than acarbose (IC50 = 35.1 ± 0.14 µM), with IC50 values ranging from 1.13 to 28.27 µM. frontiersin.org The most active compound in this series was (E)-4-((3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide, with an IC50 value of 1.13 ± 0.06 µM. frontiersin.org

Other studies on pyrazole hydrazone derivatives have also reported α-glucosidase inhibitory potential. semanticscholar.org While direct studies on this compound are limited, the broader research on its derivatives suggests that this chemical class is a promising source for the development of new α-glucosidase inhibitors. acs.orgmdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Specific Derivative Example | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole-1,2,3-triazole hybrid | Compound with 4-nitro group | 3.35 | nih.gov |

| Pyrazole-1,2,3-triazole hybrid | Compound with 4-chloro group | 6.58 | nih.gov |

| Sulfonamide-based acyl pyrazole | (E)-4-((3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide | 1.13 ± 0.06 | frontiersin.org |

| Standard | Acarbose | 3.86 | nih.gov |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

The pyrazole carboxamide scaffold is a well-established pharmacophore in the development of succinate dehydrogenase inhibitors (SDHIs), which are primarily used as fungicides. nih.govnih.govacs.orgacs.orgresearchgate.netepa.govacs.orgacs.orgresearcher.liferesearchgate.net These compounds function by targeting the ubiquinone-binding site of the SDH enzyme complex, a crucial component of both the mitochondrial electron transport chain and the tricarboxylic acid cycle.

A study on novel pyrazole-4-carboxamides containing an ether group reported significant SDH inhibition. One derivative demonstrated an IC50 value of 3.293 μM, which was more potent than the commercial fungicides boscalid (B143098) (IC50 = 7.507 μM) and fluxapyroxad (B1673505) (IC50 = 5.991 μM). nih.gov Molecular docking studies of these compounds revealed interactions with key amino acid residues, such as TRP173 and TRY58, within the SDH binding pocket, suggesting a similar mechanism of action to existing SDHIs. nih.gov

Another series of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides also showed potent inhibitory activity against SDH. One of the most active compounds in this series had an IC50 value of 1.836 mg/L, which was comparable to the commercial fungicide bixafen (B1247100) (IC50 = 1.222 mg/L). researchgate.net

Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity of Pyrazole Carboxamide Derivatives

| Compound Series | Most Active Derivative | IC50 | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamides with ether group | Compound 7d | 3.293 µM | nih.gov |

| N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides | Compound 12 | 1.836 mg/L | researchgate.net |

| Commercial Fungicide | Boscalid | 7.507 µM | nih.gov |

| Commercial Fungicide | Fluxapyroxad | 5.991 µM | nih.gov |

Kinase Inhibition Profiles (e.g., CDC7, EGFR, CDK, BTK, LRRK2)

The pyrazole scaffold is a prominent feature in a wide array of kinase inhibitors. nih.govnih.govmdpi.com Derivatives have been shown to inhibit a variety of kinases, including those critical for cancer cell proliferation and survival.

One study on a series of 1,3,4-triarylpyrazoles found that a lead compound strongly inhibited several protein kinases at a concentration of 100 µM. mdpi.com The highest inhibition was observed against EGFR (99%), with significant activity also seen against AKT1, AKT2, BRAF V600E, p38α, and PDGFRβ (all >94%). Moderate inhibition was noted for VEGFR-2, CDK2/Cyclin A1, and PI3 kinases (47-76%). mdpi.com

In another study, novel pyrazole derivatives were evaluated as CDK2/cyclin A2 inhibitors. Several compounds exhibited strong inhibition, with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM. rsc.org These compounds were also shown to induce cell cycle arrest and apoptosis. rsc.org Furthermore, pyrazolyl urea derivatives have been investigated for their inhibitory effects on JAK/Aurora kinases, with one compound showing IC50 values of 166 nM, 57 nM, 939 nM, and 583 nM against JAK2, JAK3, Aurora A, and Aurora B, respectively. nih.gov

Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives

| Derivative Class | Target Kinase | Inhibition / IC50 | Reference |

|---|---|---|---|

| 1,3,4-triarylpyrazole | EGFR | 99% inhibition at 100 µM | mdpi.com |

| 1,3,4-triarylpyrazole | AKT1 | >94% inhibition at 100 µM | mdpi.com |

| 1,3,4-triarylpyrazole | CDK2/Cyclin A1 | 47-76% inhibition at 100 µM | mdpi.com |

| Novel Pyrazole Derivative | CDK2/cyclin A2 | 0.96 µM | rsc.org |

| Pyrazolyl urea derivative | JAK2 | 166 nM | nih.gov |

| Pyrazolyl urea derivative | JAK3 | 57 nM | nih.gov |

| Pyrazolyl urea derivative | Aurora A | 939 nM | nih.gov |

Carbonic Anhydrase and Cyclooxygenase/Lipoxygenase Modulations

Derivatives of pyrazole have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.comtandfonline.combohrium.comnih.govrsc.org A series of benzenesulfonamides incorporating pyrazolecarboxamides were investigated for their inhibition of four human carbonic anhydrase (hCA) isoforms. mdpi.com One compound showed high activity against hCA II with a Ki of 3.3 nM and against hCA IX with a Ki of 6.1 nM, demonstrating selectivity among the different isoforms. mdpi.com

In the realm of inflammatory enzymes, pyrazole derivatives have been designed as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govucr.edubenthamscience.comucr.edu A series of pyrazole-hydrazone derivatives were evaluated for their ability to inhibit COX-1, COX-2, and 5-LOX. Two compounds in this series exhibited better COX-2 inhibitory activity (IC50 = 0.67µM and 0.58µM) than the standard drug celecoxib (B62257) (IC50 = 0.87µM). nih.gov These compounds also showed superior inhibitory activity against 5-LOX (IC50 = 1.92µM and 2.31µM) compared to zileuton (B1683628) (IC50 = 2.43µM). nih.gov

Table 4: Carbonic Anhydrase and COX/LOX Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

|---|---|---|---|

| Pyrazolecarboxamide-benzenesulfonamide | hCA II | Ki = 3.3 nM | mdpi.com |

| Pyrazolecarboxamide-benzenesulfonamide | hCA IX | Ki = 6.1 nM | mdpi.com |

| Pyrazole-hydrazone derivative | COX-2 | IC50 = 0.58 µM | nih.gov |

| Pyrazole-hydrazone derivative | 5-LOX | IC50 = 1.92 µM | nih.gov |

| Standard | Celecoxib (COX-2) | IC50 = 0.87 µM | nih.gov |

Mechanistic Investigations of Biological Action

Cellular Pathway Modulations (e.g., Apoptosis Induction, Mitochondrial Membrane Damage)

The anticancer activity of pyrazole derivatives is often linked to the induction of apoptosis. nih.govmdpi.comnih.gov Studies have shown that these compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to enhance the expression of pro-apoptotic genes like BAX and Caspase-3 in cancer cells. nih.gov

The intrinsic apoptotic pathway is closely associated with mitochondrial function. mdpi.com Research has demonstrated that certain pyrazole derivatives can induce the loss of mitochondrial membrane integrity. mdpi.com This was observed through an increase in green fluorescence emission from the JC-1 dye, which indicates mitochondrial depolarization. mdpi.com The disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic proteins and reactive oxygen species (ROS), further promoting cell death. nih.govmdpi.com One study on a pyrazole derivative in triple-negative breast cancer cells showed that its apoptotic activity was mediated through ROS generation and the caspase 3 signaling pathway. nih.gov

DNA-Targeted Mechanisms

Certain pyrazole derivatives have been shown to interact with DNA, suggesting a potential mechanism for their biological activity. nih.govnih.govrsc.orgrsc.orgnih.govcmjpublishers.comresearchgate.net These interactions can range from non-covalent binding to DNA cleavage.

A study on novel 1H-pyrazole-3-carboxamide derivatives investigated their DNA-binding properties. One of the synthesized compounds exhibited the highest DNA-binding affinity with a binding constant (K) of 1.06×10^5 M^-1. nih.gov This compound was also found to decrease the emission intensity of an ethidium (B1194527) bromide-calf thymus DNA complex, indicating a strong interaction that affects DNA conformation. nih.gov Furthermore, this derivative demonstrated cleavage activity on supercoiled plasmid pBR322 DNA, suggesting that DNA could be a direct target for this class of pyrazole compounds. nih.gov

Other research on pyrazole-pyrazoline hybrid derivatives has also explored their interaction with calf thymus DNA using various spectroscopic and electrochemical methods to confirm non-covalent binding. rsc.org

Protein Crosslinking and Enzyme Inactivation

Research into the biological activities of this compound and its derivatives has revealed notable interactions with various enzymes, leading to their inactivation. While the direct protein crosslinking capabilities of the parent compound have not been extensively documented in the reviewed literature, several studies have focused on the synthesis and evaluation of its derivatives as potent enzyme inhibitors. These investigations are crucial for the development of new therapeutic agents and fungicides.

Derivatives of pyrazole acetohydrazide have been shown to target specific enzymes, demonstrating significant inhibitory effects. For instance, a series of novel pyrazole-4-acetohydrazide derivatives were designed and synthesized to target fungal succinate dehydrogenase (SDH). acs.org This enzyme is a key component of the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a vital target for antifungal agents. The study revealed that some of these derivatives exhibited potent inhibitory effects against the SDH of various fungal species. acs.org

In another line of research, pyrazole-based compounds have been synthesized and evaluated as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov DapE is an essential enzyme in the lysine (B10760008) biosynthesis pathway of most bacteria, and its inhibition can lead to bacterial cell death. This makes it an attractive target for the development of novel antibiotics. The synthesized pyrazole derivatives demonstrated inhibitory activity against this bacterial enzyme. nih.gov

Furthermore, the inhibitory potential of pyrazoline derivatives, which share a structural similarity with pyrazole acetohydrazides, has been investigated against carbonic anhydrase (CA) isoenzymes I and II. semanticscholar.org Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. The study reported the successful synthesis of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides and their inhibitory effects on human CA I and II. semanticscholar.org

The following tables summarize the key findings from these studies on enzyme inactivation by derivatives of pyrazole acetohydrazide.

Table 1: Antifungal Activity and Succinate Dehydrogenase Inhibition by Pyrazole-4-acetohydrazide Derivatives acs.org

| Compound | Target Fungus | EC₅₀ (μg/mL) |

| 6w | Rhizoctonia solani | 0.27 |

| 6c | Fusarium graminearum | 1.94 |

| 6f | Botrytis cinerea | 1.93 |

| Boscalid (standard) | Rhizoctonia solani | 0.94 |

| Fluopyram (B1672901) (standard) | Fusarium graminearum | 9.37 |

| Fluopyram (standard) | Botrytis cinerea | 1.94 |

EC₅₀ represents the concentration of the compound that inhibits 50% of the fungal growth.

Table 2: Carbonic Anhydrase Inhibition by 4,5-dihydro-1H-pyrazole Derivatives semanticscholar.org

| Compound | Target Enzyme | Kᵢ (nM) |

| 9 | hCA I | 316.7 ± 9.6 |

| 9 | hCA II | 412.5 ± 115.4 |

| 10 | hCA I | 425.3 ± 94.5 |

| 10 | hCA II | 533.1 ± 187.8 |

| 11 | hCA I | 489.1 ± 132.7 |

| 11 | hCA II | 624.6 ± 168.2 |

| Acetazolamide (standard) | hCA I | 278.8 ± 44.3 |

| Acetazolamide (standard) | hCA II | 293.4 ± 46.4 |

Kᵢ represents the inhibition constant, with lower values indicating stronger inhibition.

Based on the available research, the focus of the biological activity of this compound derivatives has been predominantly on enzyme inactivation rather than protein crosslinking. The demonstrated ability of these compounds to inhibit essential enzymes in fungi and bacteria highlights their potential for further development in medicine and agriculture.

Structure Activity Relationship Sar and Pharmacophore Mapping of 2 3 Methyl 1h Pyrazol 1 Yl Acetohydrazide Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide derivatives is intrinsically linked to the specific arrangement and nature of their constituent chemical moieties. The core structure, comprising a 3-methyl-1H-pyrazole ring linked to an acetohydrazide group, serves as the foundational scaffold from which biological activity is derived.

The acetohydrazide linker is another crucial component, providing a flexible bridge that allows for optimal positioning of the terminal functionalities for interaction with the target. The hydrazide group itself, with its hydrogen bond donor and acceptor capabilities, is often involved in key binding interactions.

Furthermore, modifications at the terminal nitrogen of the acetohydrazide moiety, often through condensation with various aldehydes, introduce a diverse range of substituents that significantly modulate the biological profile. The nature of these substituents, including their size, shape, and electronic properties, dictates the specificity and potency of the derivatives.

Impact of Substituent Electronic Properties on Bioactivity

The electronic nature of substituents on the aromatic or heterocyclic rings appended to the acetohydrazide moiety has a profound effect on the biological activity of this compound derivatives. Research into acetohydrazide-linked pyrazole (B372694) derivatives has revealed that the presence of electron-withdrawing groups can enhance the antimicrobial potential of these compounds. researchgate.net

A systematic study on a series of acetohydrazide-linked pyrazole derivatives demonstrated that compounds bearing electron-withdrawing substituents such as fluoro, chloro, and nitro groups on a phenyl ring attached to the azomethine carbon exhibited superior antimicrobial activity compared to derivatives with electron-donating groups like methoxy or methyl. researchgate.net This trend underscores the importance of tuning the electronic landscape of the molecule to optimize its biological function.

The following table summarizes the observed antimicrobial activity of some 1-phenyl-3-(substituted-phenyl)-1H-pyrazol-4-yl-methylene acetohydrazide derivatives, highlighting the influence of substituent electronic properties.

| Compound | R (Substituent on Phenyl Ring) | Electronic Effect | Antimicrobial Activity (Zone of Inhibition in mm) |

| 6b | 2-NO₂ | Electron-withdrawing | High |

| 6c | 4-Cl | Electron-withdrawing | High |

| 6d | 4-F | Electron-withdrawing | High |

| 6e | 4-CH₃ | Electron-donating | Moderate |

| 6f | 4-OCH₃ | Electron-donating | Moderate |

Data adapted from a study on acetohydrazide linked pyrazole derivatives. researchgate.net

Influence of Stereochemistry and Conformation on Target Interactions

While specific studies on the stereochemistry of this compound derivatives are limited, the principles of stereoisomerism and conformational flexibility are fundamental to their interaction with chiral biological targets such as enzymes and receptors. The presence of stereocenters, which can arise from certain substitution patterns, would lead to enantiomers or diastereomers that could exhibit significantly different biological activities.

Molecular modeling and computational studies on related pyrazole derivatives have shown that the relative orientation of the pyrazole ring and the substituent groups is crucial for fitting into the binding pocket of a target protein. Any steric hindrance that prevents the molecule from achieving its optimal binding conformation will likely result in a decrease in activity. Therefore, the stereochemical and conformational properties of these derivatives are critical parameters to consider in the design of new analogs.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of this compound derivatives, a pharmacophore model would typically consist of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the structure-activity relationship data, a hypothetical pharmacophore for antimicrobial activity in this class of compounds might include:

A hydrogen bond acceptor feature associated with one of the pyrazole nitrogen atoms.

A hydrogen bond donor/acceptor feature from the acetohydrazide linkage.

A hydrophobic/aromatic feature representing the 3-methyl-1H-pyrazole ring.

An additional hydrophobic/aromatic feature and a hydrogen bond acceptor (in the case of electron-withdrawing substituents) from the terminal substituted ring.

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For this compound derivatives, several lead optimization strategies can be envisioned:

Systematic modification of substituents: Based on the observation that electron-withdrawing groups enhance activity, a focused library of derivatives with various electron-withdrawing groups at different positions on the terminal aromatic ring could be synthesized and tested.

Bioisosteric replacement: The methyl group on the pyrazole ring could be replaced with other small alkyl groups or bioisosteres to probe the steric and electronic requirements at this position. Similarly, the phenyl ring could be replaced with other aromatic or heteroaromatic systems.

Conformational constraint: Introducing rigid linkers or cyclic structures could lock the molecule into a more favorable bioactive conformation, potentially leading to increased potency and selectivity.

Scaffold hopping: The pyrazole core could be replaced with other heterocyclic systems that maintain the key pharmacophoric features to explore new chemical space and potentially discover novel intellectual property.

Through a combination of rational drug design, guided by SAR data and pharmacophore models, and synthetic chemistry, the therapeutic potential of this compound derivatives can be further explored and optimized.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published for the compound "this compound" that directly correspond to the detailed outline requested. The existing research focuses on the broader class of pyrazole derivatives or on structurally related but distinct molecules.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure and content requirements for "this compound." The specific data for molecular docking, molecular dynamics simulations, quantum chemical calculations, QSAR modeling, and in silico ADME predictions for this particular compound are not available in the public domain.

To provide an article that is both thorough and scientifically accurate, the necessary underlying research data must exist. Fabricating this information would be misleading and scientifically unsound. While computational studies have been performed on many other pyrazole-containing compounds, applying those findings directly to "this compound" would be speculative and would not meet the required standard of scientific accuracy for this specific subject.

Computational and Theoretical Studies on 2 3 Methyl 1h Pyrazol 1 Yl Acetohydrazide

Chemoinformatics and Database Mining for Related Structural Analogues

Chemoinformatics and database mining are pivotal computational strategies in modern drug discovery, enabling the systematic identification and analysis of molecules with structural similarities to a lead compound. eurasianjournals.com These approaches leverage vast chemical databases to uncover analogues that may possess enhanced biological activity, improved pharmacokinetic profiles, or novel intellectual property potential. For a scaffold such as 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, which belongs to the pharmacologically significant pyrazole (B372694) class of heterocyclic compounds, these techniques are instrumental in exploring the chemical space around its core structure. nih.govnih.gov

The process of database mining for analogues of this compound typically involves defining the core scaffold—the 3-methyl-1H-pyrazol-1-yl acetohydrazide moiety—and then performing similarity or substructure searches across large compound libraries like PubChem, ZINC, or proprietary internal databases. These searches can identify compounds with variations at several key positions:

Substitution on the pyrazole ring: Analogues may feature different or additional substituents on the carbon atoms of the pyrazole ring.

Modification of the methyl group: The methyl group at the 3-position could be replaced with other alkyl or aryl groups.

Alterations to the acetohydrazide side chain: The hydrazide functional group can be derivatized, for instance, by condensation with various aldehydes or ketones to form hydrazones, or the acetyl linker can be modified. researchgate.netresearchgate.net

Research into pyrazole derivatives has yielded a diverse array of structural analogues, many of which have been synthesized and characterized. Computational chemistry has become an indispensable tool for elucidating the structural and functional properties of these derivatives, offering insights into their molecular behavior and interactions. eurasianjournals.com Studies often involve synthesizing a series of related compounds and then evaluating their biological activities, providing valuable structure-activity relationship (SAR) data. researchgate.net For example, a series of acetohydrazide-linked pyrazole derivatives were designed and synthesized by condensing acetohydrazide with various substituted formyl pyrazole derivatives. researchgate.net This approach allows for a systematic exploration of how different substituents on the pyrazole ring influence antimicrobial activity. researchgate.net

The findings from such synthetic and computational efforts populate chemical databases, which can then be mined for further insights. For instance, identifying common structural motifs among active analogues can inform the design of new, more potent compounds. Computational tools can predict the drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties of these virtual or synthesized analogues, helping to prioritize which compounds should be synthesized and tested in the laboratory. excli.de Molecular docking and molecular dynamics simulations can further refine this process by predicting the binding modes and affinities of analogues to specific biological targets. eurasianjournals.comresearchgate.net

Table 1. Structural Analogues Related to 2-(Pyrazol-1-yl)acetohydrazide

| Compound Name | Structural Modification from Core Scaffold | Reference |

|---|---|---|

| 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide | Replacement of the 3-methyl group with a (3,5-dimethyl) moiety and addition of a pyridazine-thio linker. | researchgate.net |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide | Derivatization of the acetohydrazide into a hydrazone and significant substitution on the pyrazole ring. | researchgate.net |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide | Derivatization of the acetohydrazide into a hydrazone and significant substitution on the pyrazole ring. | researchgate.net |

| 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl-methylene acetohydrazide | Derivatization of the acetohydrazide into a hydrazone and significant substitution on the pyrazole ring. | researchgate.net |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide | Addition of a hydroxyimino group to the acetyl linker and derivatization of the hydrazide with 2-acetylpyridine. | nih.govresearchgate.net |

This systematic exploration, combining computational database mining with targeted synthesis, is crucial for optimizing the therapeutic potential of the pyrazole acetohydrazide scaffold.

Structural Characterization Methodologies for 2 3 Methyl 1h Pyrazol 1 Yl Acetohydrazide and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable tools for the characterization of novel compounds. They are based on the interaction of electromagnetic radiation with the molecule, providing distinct information about its structure.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, the expected signals would correspond to the methyl group, the pyrazole (B372694) ring protons, the methylene (B1212753) protons of the acetohydrazide moiety, and the amine protons.

In a related derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the methyl protons on the pyrazole ring appear as a singlet at δ = 2.43 ppm mdpi.com. For other pyrazole derivatives, the pyrazole ring protons typically resonate in the aromatic region of the spectrum researchgate.net. The methylene protons adjacent to the carbonyl group and the pyrazole ring are expected to appear as a singlet, while the NH and NH₂ protons of the hydrazide group would present as broad singlets, the chemical shifts of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the methyl carbon, the carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon.

In a similar pyrazole derivative, the methyl group carbon of the pyrazole ring resonates at approximately δ = 13.8 ppm mdpi.com. The carbons of the pyrazole ring typically appear in the range of δ = 105-150 ppm mdpi.comresearchgate.net. The carbonyl carbon of the acetohydrazide group is expected to be observed further downfield, generally above δ = 160 ppm researchgate.net.

A representative table of expected chemical shifts for this compound, based on data from analogous structures, is provided below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole-CH | ~ 7.5 | ~ 130 |

| Pyrazole-CH | ~ 6.0 | ~ 105 |

| Pyrazole-C-CH₃ | - | ~ 140 |

| Pyrazole-C-N | - | ~ 150 |

| CH₃ | ~ 2.2 | ~ 12 |

| CH₂ | ~ 4.8 | ~ 50 |

| C=O | - | ~ 168 |

| NH | Broad singlet | - |

| NH₂ | Broad singlet | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H, C-H, C=O, and C=N bonds.

The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) in the hydrazide moiety are expected to appear as broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups, as well as the pyrazole ring, would be observed around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group is anticipated in the range of 1650-1680 cm⁻¹. The C=N stretching vibration of the pyrazole ring would likely appear in the 1500-1600 cm⁻¹ region. For a related acetohydrazide pyrazole derivative, a characteristic C=O stretching vibration was observed at 1709 cm⁻¹ researchgate.net.

A summary of the expected IR absorption bands is presented in the following table.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3200-3400 |

| C-H (Alkyl/Aryl) | Stretching | 2850-3100 |

| C=O (Amide) | Stretching | 1650-1680 |

| C=N (Pyrazole) | Stretching | 1500-1600 |

| N-H | Bending | 1550-1650 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can aid in structure elucidation through the analysis of fragmentation patterns.

For this compound (C₆H₁₀N₄O), the molecular weight is 154.17 g/mol matrixscientific.com. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 154. Subsequent fragmentation could involve the loss of the acetohydrazide side chain or cleavage of the pyrazole ring. Common fragmentation patterns for pyrazole derivatives often involve the loss of small, stable molecules like N₂, HCN, or CH₃CN asianpubs.org. The acetohydrazide moiety can undergo cleavage to produce characteristic fragments. For instance, a fragment corresponding to the 3-methyl-1H-pyrazolyl moiety could be observed. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

A table of potential fragments and their corresponding m/z values is provided below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | [C₆H₁₀N₄O]⁺ | 154 |

| [M - NH₂NHCO]⁺ | [C₄H₅N₂]⁺ (3-methyl-1H-pyrazol-1-yl cation) | 81 |

| [M - CH₂CONHNH₂]⁺ | [C₄H₅N₂]⁺ (3-methyl-1H-pyrazol-1-yl radical cation) | 81 |

| [C₃H₃N₂]⁺ | (loss of CH₃ from pyrazole ring fragment) | 67 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a single crystal of a compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined.

For a derivative, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), single crystal X-ray diffraction confirmed its molecular structure mdpi.comnih.gov. Such a study on this compound would provide precise measurements of all bond lengths and angles. For instance, in a related pyrazole structure, the C-C, C-N, and N-N bond lengths within the pyrazole ring were found to be typical for this heterocyclic system nih.gov. The planarity of the pyrazole ring and the conformation of the acetohydrazide side chain could also be definitively established.

A table summarizing the type of crystallographic data that would be obtained is shown below.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density (Dc) | g/cm³ |

| Bond Lengths | e.g., C-N, C=O, N-N (Å) |

| Bond Angles | e.g., C-N-N, O=C-N (°) |

| Torsion Angles | Describing the conformation of the molecule |

Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can exhibit different physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms.

Crystal packing analysis, often aided by techniques like Hirshfeld surface analysis, provides insights into the intermolecular interactions that stabilize the crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which helps to visualize and quantify intermolecular contacts.

The analysis typically generates 2D fingerprint plots that summarize the intermolecular contacts. For example, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds.

A table illustrating the types of intermolecular contacts that could be analyzed is provided below.

| Interaction Type | Atoms Involved | Typical Distance (Å) | Contribution to Crystal Packing |

| Hydrogen Bonding | N-H···O=C | 1.8 - 2.2 | Major |

| Hydrogen Bonding | N-H···N(pyrazole) | 2.0 - 2.5 | Possible |

| π-π Stacking | Pyrazole ring ↔ Pyrazole ring | 3.3 - 3.8 | Possible |

| van der Waals forces | H···H, C···H | > 2.4 | Significant |

Elemental Analysis

Elemental analysis is a fundamental technique in the structural characterization of newly synthesized organic compounds, including this compound and its derivatives. This method provides crucial information about the elemental composition of a sample, allowing chemists to verify the empirical formula of a compound. The technique quantitatively determines the percentage by mass of key elements such as carbon (C), hydrogen (H), and nitrogen (N).

The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then passed through a series of detectors that measure their respective amounts. From these measurements, the percentage composition of C, H, and N in the original sample can be calculated.

For a synthesized compound, the experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on its proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the target molecule. This validation is a critical step before proceeding with more complex spectroscopic analyses.

Below is a compilation of elemental analysis data for several derivatives of pyrazole acetohydrazide, demonstrating the application and importance of this technique in their characterization.

Table 1: Elemental Analysis Data for Derivatives of Pyrazole Acetohydrazide

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | C₂₆H₂₀ClN₅O₂ | C | 66.45 | 66.50 |

| H | 4.29 | 4.32 | ||

| N | 14.90 | 14.94 | ||

| 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}-N'-(phenyl)acetohydrazide | C₁₉H₂₁N₇OS | C | 53.26 | 53.38 |

| H | 4.89 | 4.95 | ||

| N | 23.15 | 22.93 | ||

| 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}-N'-(4-chlorophenyl)acetohydrazide | C₁₈H₁₇Cl₂N₇O₂S | C | 46.26 | 46.36 |

| H | 3.60 | 3.67 | ||

| N | 21.18 | 21.03 | ||

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | C | 60.55 | 60.49 |

| H | 4.62 | 4.67 | ||

| N | 12.84 | 12.78 | ||

| 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-(4-chlorophenyl)hydrazine-1-carbothioamide | C₁₈H₁₅Cl₂N₅S | C | 53.47 | 53.43 |

| H | 3.74 | 3.70 | ||

| N | 17.32 | 17.33 | ||

| 2-(5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)thiazole | C₂₉H₂₄FN₈O₃S | C | 59.89 | - |

| H | 4.16 | - | ||

| N | 19.27 | - |

Coordination Chemistry and Advanced Applications of 2 3 Methyl 1h Pyrazol 1 Yl Acetohydrazide Derivatives

Ligand Design and Metal Complexation Studies

The compound 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is an effective chelating agent due to the pyrazole (B372694) ring's nitrogen atoms and the acetohydrazide moiety's carbonyl oxygen and terminal amino group. This structure allows it to act as a versatile ligand in the formation of coordination complexes. nih.govresearchgate.net Derivatives of pyrazole are widely used in coordination chemistry because they can form structures with varied topologies. researchgate.net

The design of ligands based on this scaffold often involves modifying the pyrazole ring or the acetohydrazide group to tune the electronic and steric properties, thereby influencing the coordination geometry and stability of the resulting metal complexes. These ligands, with their O and N donor atoms, are particularly interesting for constructing polynuclear complexes. nih.gov The coordination chemistry of pyrazolin-5-ones, a related class of compounds, has been extensively studied due to their ability to form stable chelates with a large number of metal ions. pen2print.org

Metal complexation studies have shown that pyrazole-acetamide ligands can form mononuclear coordination complexes with various transition metals, including cadmium(II), copper(II), and iron(II). nih.govrsc.org In these complexes, the ligand typically coordinates to the metal center through the pyrazole nitrogen atom and the carbonyl oxygen atom of the acetamide (B32628) group. The resulting coordination sphere can be completed by other ligands, such as chloride anions or solvent molecules like ethanol (B145695) or water. nih.govrsc.org The molar conductance values of these metal complexes in solvents like DMF often indicate non-electrolyte behavior. mdpi.com

The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. scirp.orgresearchgate.net The nature of the metal ion and the reaction conditions play a crucial role in determining the final structure and composition of the complex. For instance, octahedral, tetrahedral, or square planar geometries are commonly observed, depending on the coordination number and the electronic configuration of the central metal ion. pen2print.orgmdpi.com

| Metal Ion | Ligand Type | Observed Geometry | Coordination Atoms | Reference |

|---|---|---|---|---|

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Octahedral | N (pyrazole), O (acetamide), Cl | nih.govrsc.org |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Octahedral | N (pyrazole), O (acetamide), O (ethanol) | nih.govrsc.org |

| Fe(II) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one (in situ) | Octahedral | N (pyrazole), O (quinoxaline), O (water) | nih.govrsc.org |

| Mn(II), Co(II), Ni(II) | Pyrazolone (B3327878) Phenylhydrazones | Octahedral | N (azomethine), O (keto) | mdpi.com |

| Zn(II) | Acylpyrazolone | Octahedral | O (pyrazolone), O (acyl) | nih.gov |

Supramolecular Chemistry and Self-Assembly Investigations

The presence of hydrogen bond donors (N-H from the hydrazide and pyrazole) and acceptors (C=O and pyrazole nitrogens) in this compound and its derivatives makes them excellent building blocks for supramolecular chemistry. These non-covalent interactions, particularly hydrogen bonding, play a critical role in guiding the self-assembly of metal complexes into higher-order architectures. rsc.orgmdpi.com

In the solid state, metal complexes derived from pyrazole-acetamide ligands can form one-dimensional (1D) and two-dimensional (2D) supramolecular structures through various hydrogen bonding interactions. rsc.org For example, the complex [Cd(L1)2Cl2], where L1 is N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, self-assembles into a 1D chain. nih.gov Similarly, π-π stacking interactions between the aromatic pyrazole rings can further stabilize these supramolecular assemblies. mdpi.com

The self-assembly process can be highly specific, leading to the formation of discrete, well-defined structures. For instance, tripodal pyrazole-based ligands have been shown to form self-assembled homochiral dimers. mdpi.com In these systems, three Npyrazole–H···Npyrazolate hydrogen bonds link the two monomeric units, demonstrating a remarkable degree of molecular recognition. mdpi.com This ability to form ordered assemblies is crucial for the development of functional materials with tailored properties. mdpi.commdpi.com

Applications in Molecular Magnetism

Transition metal complexes of pyrazole-based ligands, including derivatives of this compound, are of significant interest in the field of molecular magnetism. The magnetic properties of these complexes are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.

Studies on pyrazolone-derived complexes with metals like Manganese(II), Cobalt(II), Nickel(II), and Copper(II) have revealed interesting magnetic behaviors. mdpi.comscirp.org The magnetic moments of these complexes can be used to determine the spin state of the metal center. For example, Co(II) complexes of pyrazolone phenylhydrazones exhibit magnetic moments consistent with a high-spin d7 configuration in an octahedral environment. mdpi.com Similarly, Mn(II) complexes often show high-spin configurations, which is expected for weak-field ligands. scirp.org

The magnetic susceptibility measurements provide insight into the electronic structure and the extent of magnetic coupling between metal centers in polynuclear complexes. For instance, the magnetic moment for a distorted octahedral Cu(II) complex with a d9 configuration was found to be around 1.93-1.94 Bohr Magnetons (BM), corroborating the proposed geometry. mdpi.com The ability to tune the ligand field strength by modifying the pyrazole-acetohydrazide structure allows for a degree of control over the magnetic properties of the resulting complexes, making them potential candidates for the design of molecular magnets.

| Metal Complex | Metal Ion | Electronic Configuration | Magnetic Moment (BM) | Spin State | Reference |

|---|---|---|---|---|---|

| Co(Ampp-Ph)₂(H₂O)₂·2H₂O | Co(II) | d⁷ | 4.45 - 4.48 | High Spin | mdpi.com |

| Cu(Ampp-Ph)₂(H₂O)₂ | Cu(II) | d⁹ | 1.93 | - | mdpi.com |

| Fe(III) Acylpyrazolone Complexes | Fe(III) | d⁵ | 5.70 - 5.95 | High Spin | nih.gov |

| Mn(II) Acylpyrazolone Complexes | Mn(II) | d⁵ | 5.30 - 5.60 | High Spin | nih.gov |

Potential in Agricultural Chemistry (e.g., Plant Growth Stimulants)

Pyrazole derivatives are well-established in the agricultural sector, serving as fungicides, insecticides, and herbicides. researchgate.netrhhz.netroyal-chem.com Specifically, acetohydrazide derivatives containing pyrazole and pyridazine (B1198779) moieties have demonstrated significant potential as plant growth stimulants. researchgate.netresearchgate.net

Research has shown that certain pyrazolylpyridazine acetohydrazide derivatives exhibit a pronounced stimulating effect on the growth of plants like the common bean (Phaseolus vulgaris L.). researchgate.net These compounds can act as substitutes for natural plant hormones like auxin (IAA), regulating morphometric and biochemical parameters of seedlings. researchgate.net For example, at low concentrations (e.g., 10⁻⁸ M), some pyrazole derivatives have been shown to increase the content of photosynthetic pigments, such as chlorophyll (B73375) a and b, in wheat seedlings. researchgate.net This suggests an auxin-like stimulating effect on cell proliferation, elongation, and differentiation. researchgate.net

Furthermore, pyrazole-4-acetohydrazide derivatives have been designed as potential fungicides that target the fungal succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov Several of these compounds have shown potent in vitro activity against significant plant pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, with efficacy superior to commercial fungicides like boscalid (B143098) and fluopyram (B1672901) in some cases. nih.gov This dual functionality as both growth promoters and fungicides makes this class of compounds particularly valuable for agricultural applications.

Applications in Dyes and Fluorescent Substances

The extended π-systems and the presence of heteroatoms in pyrazole derivatives make them suitable for applications as dyes and fluorescent materials. researchgate.netroyal-chem.com Many pyrazole-based compounds are UV-active and have been utilized as dye molecules. researchgate.net

The coordination of pyrazole-based ligands to metal ions can significantly influence their photophysical properties. Upon complexation, changes in absorption and emission spectra are often observed. For instance, the complexation of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine with zinc chloride resulted in an increased emission intensity and a notable bathochromic (red) shift in the emission maximum when moving from solution to the solid state. figshare.com This phenomenon is consistent with aggregation-induced emission behavior. figshare.com

Furthermore, pyrazole derivatives have been developed as fluorescent probes for sensing specific ions. nih.gov For example, a tetrahydro-chromeno[2,3-c]pyrazole derivative was used for the in vivo sensing of Cu²⁺ ions, where fluorescence was enhanced upon complexation. nih.gov The fluorescence intensity of lanthanide complexes, such as those with Eu(III), can be remarkably intensified by pyrazolone ligands, which act as "antenna" molecules that efficiently absorb and transfer energy to the metal center. researchgate.net This sensitization effect is crucial for the development of highly luminescent materials for applications in lighting and bioimaging. nih.gov

| Compound/Complex | Application | Key Photophysical Property | Reference |

|---|---|---|---|

| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine-ZnCl₂ | Fluorescent Material | Aggregation-induced emission, bathochromic shift | figshare.com |

| Tetrahydro-chromeno[2,3-c]pyrazole | Fluorescent Sensor | Fluorescence enhancement upon Cu²⁺ binding | nih.gov |

| 1,3-diphenyl-4-acyl-5-pyrazolone-Eu(III) complexes | Luminescent Material | Ligand-sensitized characteristic fluorescence of Eu(III) | researchgate.net |

| Celecoxib-based NIR fluorescent probe | Bioimaging Agent | Near-infrared (NIR) fluorescence for cyclooxygenase sensing | nih.gov |

常见问题

Q. Basic

- ¹H/¹³C NMR : Identifies substituents on the pyrazole ring (e.g., methyl at δ 2.1–2.3 ppm) and hydrazide protons (NH peaks at δ 9.5–10.2 ppm) .

- IR Spectroscopy : Confirms N-H stretches (~3200 cm⁻¹) and carbonyl groups (C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 195 for C₇H₁₀N₄O) and fragmentation patterns validate the backbone .

How can synthesis yield be optimized while minimizing side reactions?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require lower temperatures to avoid decomposition .

- Stepwise Monitoring : Real-time TLC or HPLC analysis detects byproducts like unreacted hydrazine or dimerization .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in pyrazole formation .

How to resolve contradictions in spectral data during structural confirmation?

Q. Advanced

- Dynamic NMR : Differentiates between tautomeric forms (e.g., pyrazole vs. pyrazoline) causing split peaks .

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns (e.g., SHELX refinement ).

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 3-nitro derivatives) to validate shifts .

What structure-activity relationships (SAR) guide biological activity enhancement?

Q. Advanced

| Substituent | Biological Impact | Evidence |

|---|---|---|

| 3-Methyl group | Enhances lipophilicity, improving membrane permeability | Anticancer assays |

| Hydrazide moiety | Chelates metal ions, enabling enzyme inhibition (e.g., urease) | Kinetic studies |

| Pyrazole ring | Modulates π-π stacking with protein targets (e.g., COX-2) | Docking simulations |

How are computational methods applied to predict reactivity and binding modes?

Q. Advanced

- DFT Calculations : Optimize geometry and predict electrophilic sites (e.g., Fukui indices for hydrazide nitrogen) .

- Molecular Docking : Screens against targets like EGFR (PDB: 1M17) to prioritize synthetic analogs .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

What in vitro assays are used for initial biological activity screening?

Q. Basic

- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Anticancer : MTT assay (IC₅₀ ~20 µM in MCF-7 cells) .

- Enzyme Inhibition : Spectrophotometric measurement of urease inhibition (% inhibition >70% at 50 µM) .

How to evaluate pharmacokinetic properties like solubility and toxicity?

Q. Advanced

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification; logP ~1.5 indicates moderate hydrophilicity .

- hERG Assay : Patch-clamp testing to rule out cardiotoxicity (IC₅₀ >30 µM) .

- Hepatotoxicity : Primary hepatocyte viability assays (LD₅₀ >100 µM) .

What strategies ensure enantiomeric purity in chiral derivatives?

Q. Advanced

- Chiral HPLC : Uses columns like Chiralpak AD-H to separate R/S enantiomers (α >1.2) .

- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) for >90% ee .

- Circular Dichroism : Verifies absolute configuration post-crystallization .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Thermal Stability : DSC shows decomposition >200°C; store at 4°C in amber vials .

- Photodegradation : UV-Vis monitoring reveals <5% degradation after 30 days in dark .

- Hydrolytic Stability : pH 7.4 buffer studies show t₁/₂ >6 months; avoid strong acids/bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。